N-(5-amino-2-methylphenyl)-2-iodobenzamide
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Overview
Description
N-(5-amino-2-methylphenyl)-2-iodobenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a methyl group, and an iodine atom attached to a benzamide structure. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)-2-iodobenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with iodine and a suitable amide-forming reagent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various research and industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-methylphenyl)-2-iodobenzamide undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Deiodinated derivatives.
Substitution: Various substituted benzamide derivatives depending on the substituent introduced.
Scientific Research Applications
N-(5-amino-2-methylphenyl)-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
- N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Uniqueness
N-(5-amino-2-methylphenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where halogen bonding and other iodine-related interactions are crucial.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZGIMVVOASONK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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